Cas no 17839-51-9 (3-Chloro-2-mercaptobenzoic acid)

3-Chloro-2-mercaptobenzoic acid structure
17839-51-9 structure
商品名:3-Chloro-2-mercaptobenzoic acid
CAS番号:17839-51-9
MF:C7H5ClO2S
メガワット:188.631399869919
MDL:MFCD20270261
CID:2923090

3-Chloro-2-mercaptobenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-Chloro-2-mercaptobenzoic acid
    • Benzoic acid, 3-chloro-2-mercapto-
    • MDL: MFCD20270261
    • インチ: 1S/C7H5ClO2S/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,11H,(H,9,10)
    • InChIKey: MIGXOSUJYNRJJO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C(=O)O)=C1S

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 38.3

3-Chloro-2-mercaptobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1055481-5g
3-chloro-2-sulfanylbenzoic acid
17839-51-9 95%
5g
$885 2024-07-28
eNovation Chemicals LLC
Y1055481-5g
3-chloro-2-sulfanylbenzoic acid
17839-51-9 95%
5g
$885 2025-02-19
eNovation Chemicals LLC
Y1055481-5g
3-chloro-2-sulfanylbenzoic acid
17839-51-9 95%
5g
$885 2025-02-19

3-Chloro-2-mercaptobenzoic acid 関連文献

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3-Chloro-2-mercaptobenzoic acidに関する追加情報

Introduction to 3-Chloro-2-mercaptobenzoic acid (CAS No. 17839-51-9)

3-Chloro-2-mercaptobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 17839-51-9, is a significant compound in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of both a chloro substituent and a thiol group on the benzene ring. The unique structural features of 3-Chloro-2-mercaptobenzoic acid make it a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents.

The molecular structure of 3-Chloro-2-mercaptobenzoic acid consists of a benzene ring substituted with a chlorine atom at the 3-position and a thiol (-SH) group at the 2-position. This arrangement imparts distinct chemical properties that are exploited in synthetic chemistry and drug design. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the thiol group participates in coordination chemistry and can be oxidized to form disulfides, which are crucial in protein modification studies.

In recent years, 3-Chloro-2-mercaptobenzoic acid has garnered attention in academic and industrial research due to its versatile applications. One of the most notable areas of research involves its use as a precursor in the synthesis of antimicrobial agents. The combination of the chloro and thiol functionalities allows for the facile introduction of additional pharmacophores, making this compound an attractive scaffold for designing molecules with enhanced biological activity.

Moreover, 3-Chloro-2-mercaptobenzoic acid has been explored in the development of novel materials with applications beyond pharmaceuticals. For instance, its ability to form stable complexes with metal ions has been utilized in catalysis and material science. The thiol group can coordinate with transition metals such as copper and zinc, which are known to participate in various biochemical processes. This property has opened up possibilities for using 3-Chloro-2-mercaptobenzoic acid in designing metal-organic frameworks (MOFs) and other functional materials.

Recent studies have also highlighted the role of 3-Chloro-2-mercaptobenzoic acid in bioconjugation chemistry. The thiol group is particularly useful for linking biomolecules such as peptides, proteins, and nucleotides through disulfide bonds. These conjugates have found applications in drug delivery systems, diagnostic assays, and biosensors. The stability provided by disulfide linkages makes these conjugates suitable for various biological applications where controlled release or specific interactions are required.

The synthesis of 3-Chloro-2-mercaptobenzoic acid typically involves chlorination and thiolation reactions on benzoic acid derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the chloro and thiol groups with high selectivity and yield.

In conclusion, 3-Chloro-2-mercaptobenzoic acid (CAS No. 17839-51-9) is a multifunctional compound with broad applications in pharmaceuticals, materials science, and bioconjugation chemistry. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutics and functional materials. As research continues to uncover new applications for this compound, its importance in scientific innovation is likely to grow further.

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